Desethyl methyl etodolac
描述
Desethyl methyl etodolac is a biochemical used for proteomics research . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .
Synthesis Analysis
The synthesis of etodolac, a drug closely related to Desethyl methyl etodolac, involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate . In another study, mutual prodrugs of etodolac were synthesized using amino acids such as cysteine, glutamine, and glutamic acid .Molecular Structure Analysis
The molecular structure of Desethyl methyl etodolac consists of 16 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Etodolac, a drug closely related to Desethyl methyl etodolac, has been shown to form equimolar complexes with hydroxypropyl-β-cyclodextrin and 1:2 complexes with β-cyclodextrin and its methyl derivative .Physical And Chemical Properties Analysis
Desethyl methyl etodolac has a molecular weight of 273.33 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Topical Formulation Development : Etodolac, a lipophilic anti-inflammatory drug, has been studied for its dermal application potential. Formulations of etodolac in hydrophilic gel forms were explored, particularly focusing on enhancing skin absorption using terpenes like anethole. This approach aims to mitigate gastrointestinal disturbances associated with oral intake and to deliver a high drug concentration directly at the application site (Tas, Ozkan, Okyar, & Savaser, 2007).
Transethosomal Gel for Transdermal Delivery : Another study focused on the preparation and characterization of etodolac-loaded transethosomal gel, which is designed for transdermal delivery to treat inflammatory diseases. This study highlighted the optimization of this formulation for better therapeutic efficacy and reduced side effects (Gondkar, Patil, & Saudagar, 2017).
Chemopreventive Effects : Research has also explored the chemopreventive effect of etodolac, particularly in the context of biliary carcinogenesis in hamsters. This study suggested that etodolac could potentially prevent chemically induced biliary carcinogenesis, thus indicating a role in cancer prevention (Tsuneoka et al., 2004).
Solubility Enhancement Studies : The solubility of etodolac has been a focus of scientific inquiry, aiming to enhance its solubility using co-solvents. This is crucial for improving its bioavailability and effectiveness (Naito et al., 2013).
Host–Guest System Characterization : Another approach to improve the drug's bioavailability involved studying its complexation with cyclodextrins, which could enhance aqueous solubility and dissolution rate (Ammar et al., 2013).
Enantioselective Analysis : The pharmacokinetics of etodolac enantiomers have been studied, providing insight into the differential absorption and activity of these enantiomers in human plasma (Silva et al., 2016).
Transdermal Cubosomes for Arthritis Treatment : The development of transdermal etodolac-loaded cubosomes aimed to improve drug delivery for the treatment of arthritis. This study showcased the potential of using cubosomes for stable and controlled drug delivery via the skin (Salah, Mahmoud, & Kamel, 2017).
Effect on Neuropathic Pain : Etodolac has been evaluated for its potential to alleviate neuropathic pain in rat models, offering insights into its use in pain management (Suyama et al., 2004).
安全和危害
属性
IUPAC Name |
2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFORLYLNCXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732111 | |
Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl methyl etodolac | |
CAS RN |
109518-47-0 | |
Record name | Desethyl methyl etodolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。